molecular formula C17H22N4O4 B2639300 1-(3,5-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797182-23-0

1-(3,5-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2639300
CAS RN: 1797182-23-0
M. Wt: 346.387
InChI Key: CSZQBUXWNCTOTA-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related sulfonylurea herbicide, demonstrating the importance of structural analysis for understanding molecular interactions and properties, could suggest potential applications in designing compounds with specific biological activities or physicochemical properties (Youngeun Jeon et al., 2015).

Synthesis and Molecular Structure

  • Studies on the synthesis and crystal structure of similar compounds, highlighting the role of molecular structure in determining the compound's properties and interactions, which may inform research into the development of new materials or biological agents (M. Prabhuswamy et al., 2016).

Theoretical Studies and Computational Chemistry

  • Theoretical studies on related pyranopyrazoles, using Density Functional Theory (DFT) calculations, underscore the importance of computational chemistry in predicting and analyzing the electronic structure and properties of novel compounds, potentially guiding the design of compounds with desired characteristics (A. Al-Amiery et al., 2012).

Photophysical and Chemosensor Applications

  • Research into the photophysical properties and chemosensor applications of similar compounds, such as their use in detecting metal ions, highlights potential applications in environmental monitoring, analytical chemistry, and sensor development (Salman A. Khan, 2020).

Drug Discovery and Biological Activity

  • The discovery and characterization of compounds as activators or inhibitors for specific biological targets, offering insights into the drug discovery process and the potential therapeutic applications of similar compounds (Swagat Sharma et al., 2019).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-23-15-7-12(8-16(9-15)24-2)19-17(22)20-13-10-18-21(11-13)14-3-5-25-6-4-14/h7-11,14H,3-6H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQBUXWNCTOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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